Antiparasitic Potency: Monosaccharide Derivatives Exhibit 2- to 4-Fold Weaker Activity Than Corresponding Disaccharides
The foundational structure-activity relationship (SAR) for all avermectin monosaccharides was established by Chabala et al. (1980) and subsequently re-affirmed in multiple patent filings: monosaccharide avermectin derivatives are two- to four-fold less active than their corresponding disaccharide compounds in standard antiparasitic assays [1]. This SAR applies across the B1a, B2a, and ivermectin series, establishing that loss of the terminal L-oleandrose predictably attenuates potency. For procurement decisions, this means Avermectin B2a monosaccharide cannot serve as a direct potency-equivalent substitute for Avermectin B2a disaccharide in any bioassay where endpoint efficacy is the measured parameter.
| Evidence Dimension | Antiparasitic potency (general nematode/arthropod assays) |
|---|---|
| Target Compound Data | Avermectin B2a monosaccharide: 2- to 4-fold reduced potency vs. disaccharide (class-level inference from B1a and ivermectin monosaccharide SAR) |
| Comparator Or Baseline | Avermectin B2a (disaccharide): baseline potency defined as 1× (reference disaccharide activity) |
| Quantified Difference | 2- to 4-fold reduction in antiparasitic potency (monosaccharide vs. disaccharide) |
| Conditions | J. Med. Chem. 23, 1134–1136 (1980); cited and reconfirmed in U.S. Patent Application US 2004/0087519 A1; class-level SAR across avermectin B1a, B2a, and ivermectin series. |
Why This Matters
A researcher selecting Avermectin B2a monosaccharide for a potency assay must apply a 2- to 4-fold correction factor relative to the disaccharide; failure to account for this attenuation will systematically underestimate the efficacy of the disaccharide comparator in structure-activity studies.
- [1] Chabala J.C., Mrozik H., Tolman R.L., Eskola P., Lusi A., Peterson L.H., Woods M.F., Fisher M.H., Campbell W.C., Egerton J.R., Ostlind D.A. Ivermectin, a new broad-spectrum antiparasitic agent. J. Med. Chem. 1980, 23(10), 1134–1136. DOI: 10.1021/jm00184a014. Additionally cited in: U.S. Patent Application US 2004/0087519 A1, paragraph [0003]. View Source
